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Compound of Interest

Compound Name:
2-Chloro-N-(2-

ethoxyethyl)acetamide

CAS No.: 321861-48-7

Cat. No.: B7795689 Get Quote

Executive Summary
2-Chloro-N-(2-ethoxyethyl)acetamide is a specialized alkylating agent and synthetic

intermediate belonging to the chloroacetamide class. Unlike its simpler analogs (e.g., 2-

chloroacetamide or iodoacetamide), this compound incorporates an ethoxyethyl side chain,

which modulates its solubility profile, lipophilicity, and potential for hydrogen bonding.

This guide provides a rigorous spectral analysis of the compound, focusing on Fourier

Transform Infrared (FTIR) spectroscopy as a primary tool for quality control and structural

validation. We compare its performance and spectral characteristics against standard

alternatives used in proteomics and organic synthesis.

Structural Analysis & Characteristic Absorption
Bands
The FTIR spectrum of 2-Chloro-N-(2-ethoxyethyl)acetamide is defined by the interplay

between its three core functional domains: the chloroalkyl head, the secondary amide linker,

and the ethoxy ether tail.
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Functional Group Assignment Table
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Functional
Group

Vibration Mode
Wavenumber
(cm⁻¹)

Intensity
Diagnostic
Value

Amide A (N-H) Stretching 3280 – 3300 Medium/Broad

Confirms

secondary

amide; position

indicates H-

bonding status.

Alkyl C-H
Stretching

(asym/sym)
2850 – 2970 Medium

Multiplet

representing the

ethyl and ethoxy

-CH₂-/-CH₃

groups.

Amide I (C=O) Stretching 1640 – 1660 Strong

Primary

diagnostic for the

amide backbone.

Lower frequency

than esters.

Amide II
N-H Bend / C-N

Stretch
1530 – 1560 Medium/Strong

Distinguishes

secondary

amides from

primary (two

bands) or tertiary

(no band).

Ether (C-O-C)
Stretching

(asym)
1100 – 1130 Strong

Key

Differentiator.

Distinguishes

this specific

derivative from

simple

chloroacetamide.

C-Cl Stretching 650 – 750 Weak/Medium

Confirm

presence of the

reactive alkyl

chloride moiety.
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Structural Dissection Diagram
The following diagram maps the molecular structure to its specific spectral signatures,

providing a visual reference for peak assignment.

2-Chloro-N-(2-ethoxyethyl)acetamide

Amide I (C=O)
~1650 cm⁻¹Carbonyl

Amide II (N-H)
~1550 cm⁻¹Amide Link

Ether (C-O-C)
~1115 cm⁻¹

Side Chain

C-Cl Stretch
650-750 cm⁻¹

Reactive Head

N-H Stretch
~3290 cm⁻¹

H-Bonding

Click to download full resolution via product page

Caption: Mapping of functional groups to characteristic FTIR wavenumbers for structural

verification.

Comparative Performance Analysis
In drug development and proteomics (specifically cysteine alkylation), the choice of alkylating

agent is critical. Below is an objective comparison of 2-Chloro-N-(2-ethoxyethyl)acetamide
against the two industry standards: Iodoacetamide (IAA) and 2-Chloroacetamide (CAA).

Comparison Matrix
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Feature
2-Chloro-N-(2-

ethoxyethyl)acetami

de

Iodoacetamide (IAA)
2-Chloroacetamide

(CAA)

Reactivity Moderate (Selective) High (Aggressive) Moderate

Specificity (Cys)
High (Reduced off-

target)

Low (Alkylates Lys,

His, N-term)
High

Solubility

Amphiphilic (Soluble

in organics & aqueous

buffers)

Water Soluble Water Soluble

Stability High (Stable to light)
Low (Light sensitive,

degrades to I₂)
High

Spectral ID
Distinct Ether Peak

(~1115 cm⁻¹)
No Ether Peak No Ether Peak

Physical State
Liquid / Low-melting

Solid
Solid (MP ~94°C) Solid (MP ~120°C)

Technical Insights
Specificity vs. Reactivity: While IAA is the fastest reacting agent, it suffers from significant off-

target alkylation (over-alkylation), particularly of Methionine residues, which can complicate

mass spectrometry data. Chloroacetamides, including the ethoxyethyl derivative, exhibit

slower kinetics but significantly higher specificity for Cysteine thiols [1].

The "Ether" Advantage: The ethoxyethyl chain provides a unique "spectral fingerprint" (the C-

O-C stretch at ~1115 cm⁻¹) that simple CAA lacks. This allows researchers to easily track

the removal of excess reagent or the success of a purification step using FTIR, as the ether

peak is distinct from protein/peptide amide bands.

Experimental Protocol: FTIR Quality Control
To ensure data integrity, the following self-validating protocol should be used for the

characterization of 2-Chloro-N-(2-ethoxyethyl)acetamide.
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Sample Preparation
For Liquids/Oils: Use the Liquid Film method. Place a drop of the neat sample between two

NaCl or KBr plates.

Why? Eliminates solvent interference and provides the purest spectral representation.

For Solids: Use the KBr Pellet method (1-2 mg sample ground with 100 mg dry KBr).

Why? Minimizes scattering and allows for quantitative pathlength estimation if using an

internal standard.

Instrument Parameters
Resolution: 4 cm⁻¹ (Standard for structural confirmation).

Scans: 16–32 scans (Sufficient SNR for bulk characterization).

Background: Fresh air background (or pure KBr) collected immediately prior to sampling.

Validation Workflow (Decision Tree)
Use this workflow to validate the identity and purity of the compound based on spectral data.
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Acquire FTIR Spectrum

Check 1640-1660 cm⁻¹
(Amide I present?)

Check ~1115 cm⁻¹
(Strong Ether band?)

Yes

FAIL:
Wrong Compound

(Likely simple CAA)

No

Check >3400 cm⁻¹
(Broad OH present?)

Yes No (Missing Side Chain)

PASS:
Identity Confirmed

No (Dry/Pure)

FAIL:
Hydrolysis/Wet

(Amine/Acid impurities)

Yes (Hydrolysis)

Click to download full resolution via product page

Caption: Logic flow for QC validation. The presence of the Ether band is the critical "Go/No-Go"

checkpoint.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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